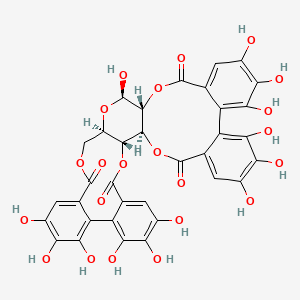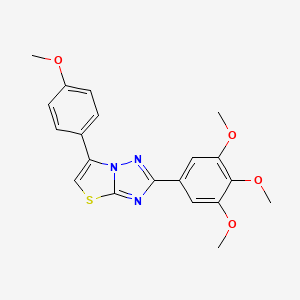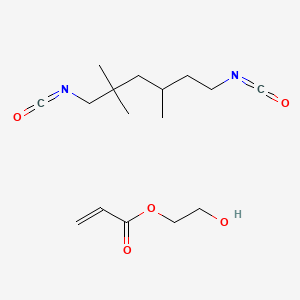
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate is a compound that combines the properties of an isocyanate and an acrylate. This compound is known for its versatility in various chemical reactions and its applications in different fields such as polymer chemistry, coatings, and adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diisocyanato-2,2,4-trimethylhexane typically involves the reaction of 2,2,4-trimethylhexane-1,6-diamine with phosgene to produce the diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The 2-hydroxyethyl prop-2-enoate component can be synthesized through the esterification of acrylic acid with ethylene glycol.
Industrial Production Methods
Industrial production of 1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The isocyanate groups can undergo substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like amines and alcohols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with modified functional groups.
Substitution: Urethane and urea derivatives formed from reactions with alcohols and amines, respectively.
Aplicaciones Científicas De Investigación
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the formulation of medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate involves the reactivity of the isocyanate and acrylate groups. The isocyanate groups can react with nucleophiles to form urethane and urea linkages, while the acrylate group can undergo polymerization reactions. These reactions enable the compound to form cross-linked networks and polymers with desirable mechanical and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in high-performance coatings.
4,4’-Methylenebis(cyclohexyl isocyanate): Used in the synthesis of elastomers and coatings.
Uniqueness
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate is unique due to its combination of isocyanate and acrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in polymer chemistry, coatings, and adhesives.
Propiedades
Número CAS |
75199-25-6 |
|---|---|
Fórmula molecular |
C16H26N2O5 |
Peso molecular |
326.39 g/mol |
Nombre IUPAC |
1,6-diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate |
InChI |
InChI=1S/C11H18N2O2.C5H8O3/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15;1-2-5(7)8-4-3-6/h10H,4-7H2,1-3H3;2,6H,1,3-4H2 |
Clave InChI |
JMQZUMIBZYLLQF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN=C=O)CC(C)(C)CN=C=O.C=CC(=O)OCCO |
Números CAS relacionados |
75199-25-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


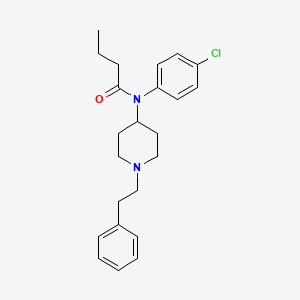

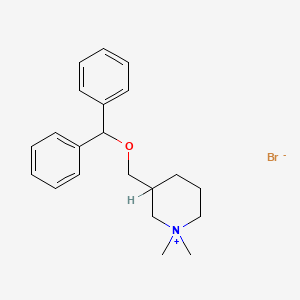

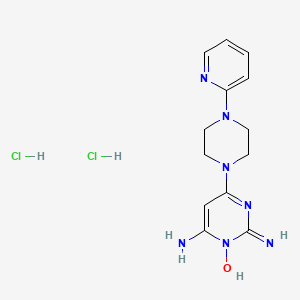

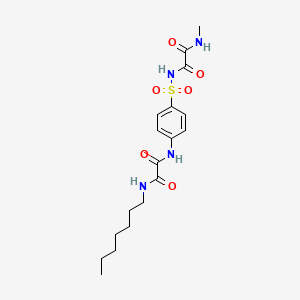
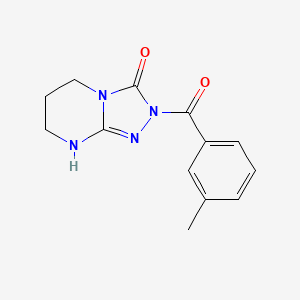

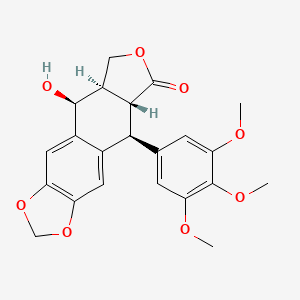
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
